BenchChemオンラインストアへようこそ!

6H,7H,8H,9H-pyrido[2,3-b]1,6-naphthyridine

Physicochemical profiling Lipophilicity Regioisomer quality control

6H,7H,8H,9H-Pyrido[2,3-b]1,6-naphthyridine (synonym: 6,7,8,9-tetrahydropyrido[2,3-b][1,6]naphthyridine; CAS 387358-41-0) is a partially saturated tricyclic heterocycle belonging to the 1,6-naphthyridine family. With the molecular formula C11H11N3 and a molecular weight of 185.22 g/mol, it features a secondary amine within the saturated ring, providing a key synthetic handle for N-functionalization.

Molecular Formula C11H11N3
Molecular Weight 185.22 g/mol
Cat. No. B7725036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6H,7H,8H,9H-pyrido[2,3-b]1,6-naphthyridine
Molecular FormulaC11H11N3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1CNCC2=C1N=C3C(=C2)C=CC=N3
InChIInChI=1S/C11H11N3/c1-2-8-6-9-7-12-5-3-10(9)14-11(8)13-4-1/h1-2,4,6,12H,3,5,7H2
InChIKeyGJMMWESLLMXXPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6H,7H,8H,9H-Pyrido[2,3-b]1,6-naphthyridine (CAS 387358-41-0): Core Scaffold Identity for Procurement Specification


6H,7H,8H,9H-Pyrido[2,3-b]1,6-naphthyridine (synonym: 6,7,8,9-tetrahydropyrido[2,3-b][1,6]naphthyridine; CAS 387358-41-0) is a partially saturated tricyclic heterocycle belonging to the 1,6-naphthyridine family. With the molecular formula C11H11N3 and a molecular weight of 185.22 g/mol, it features a secondary amine within the saturated ring, providing a key synthetic handle for N-functionalization [1]. The compound is classified as an organic heterotricyclic scaffold and serves predominantly as a building block in medicinal chemistry, particularly in programs targeting acetylcholinesterase (AChE), kinases, and viral entry [2][3]. Its regioisomeric identity, characterized by the specific fusion orientation of the pyrido ring onto the [2,3-b] face of the 1,6-naphthyridine core, fundamentally distinguishes it from other tetrahydronaphthyridine isomers in terms of physicochemical properties and biological vectoring [1].

Why Generic Naphthyridine Substitution Is Inadequate: Regioisomer-Specific Procurement Rationale for 6H,7H,8H,9H-Pyrido[2,3-b]1,6-naphthyridine


The naphthyridine family encompasses six constitutional isomers, and within the tetrahydropyrido-fused subseries, regioisomeric variants such as 1,2,3,4-tetrahydropyrido[4,3-b][1,6]naphthyridine (CAS 387358-40-9) share identical molecular formula (C11H11N3) and molecular weight (185.22 g/mol) with the target compound, rendering them indistinguishable by mass-based quality control alone [1][2]. However, the altered nitrogen atom positioning between the [2,3-b][1,6] and [4,3-b][1,6] fusion orientations results in measurable differences in computed lipophilicity (XLogP3-AA: 0.9 vs. 0.6, Δ = 0.3) and topological polar surface area, which directly influence chromatographic retention, solubility, and passive permeability [1][2]. When this scaffold is derivatized — for instance, at the 7-position secondary amine to generate 5-amino-7-(prop-2-yn-1-yl) libraries — the regioisomeric origin of the starting material dictates the three-dimensional presentation of substituents to biological targets, leading to divergent selectivity profiles between type I (indole-based) and type II (pyrido[2,3-b][1,6]naphthyridine-based) inhibitor series [3]. Substituting a generic 'tetrahydronaphthyridine' without verifying the specific [2,3-b][1,6] fusion orientation risks introducing an isomer with altered target engagement, confounding SAR interpretation and batch-to-batch reproducibility.

Quantitative Differentiation Evidence: 6H,7H,8H,9H-Pyrido[2,3-b]1,6-naphthyridine vs. Closest Analogs


Regioisomeric Lipophilicity Differentiation: XLogP3-AA Comparison Between [2,3-b][1,6] and [4,3-b][1,6] Tetrahydro Isomers

The target compound (CAS 387358-41-0) and its closest regioisomer 1,2,3,4-tetrahydropyrido[4,3-b][1,6]naphthyridine (CAS 387358-40-9) share identical molecular formula (C11H11N3) and molecular weight (185.22 g/mol) but differ in computed lipophilicity. The target compound has an XLogP3-AA value of 0.9, while the [4,3-b][1,6] regioisomer has an XLogP3-AA of 0.6, representing a ΔXLogP of +0.3 [1][2]. This difference, driven entirely by the altered nitrogen positioning and ring fusion geometry, corresponds to an approximately 2-fold difference in computed partition coefficient and is predictive of divergent chromatographic retention behavior and passive membrane permeability.

Physicochemical profiling Lipophilicity Regioisomer quality control

Experimental Physical Property Confirmation: Melting Point as Identity Gate for 6H,7H,8H,9H-Pyrido[2,3-b]1,6-naphthyridine

The target compound has a reported experimental melting point of 156–159°C and density of 1.211 g/cm³ . The structurally related regioisomer 1,2,3,4-tetrahydropyrido[4,3-b][1,6]naphthyridine (CAS 387358-40-9) has a reported melting point of 156–158°C . While the melting point ranges partially overlap (Δ = 1–3°C), the density value of the target compound (1.211 g/cm³) is distinctly higher than the predicted density of the simpler 1,2,3,4-tetrahydro-1,6-naphthyridine core (~1.068 g/cm³) [1], reflecting the contribution of the additional fused ring to molecular packing.

Physical characterization Melting point Identity confirmation

Scaffold-Driven Target Selectivity: Type II Pyrido[2,3-b][1,6]naphthyridine Derivatives Display AChE-Selective Over MAO Inhibition

Derivatives built on the 5-amino-7-(prop-2-yn-1-yl)-6,7,8,9-tetrahydropyrido[2,3-b][1,6]naphthyridine scaffold (compounds 9–13) were directly compared to indole-based propargyl amines (compounds 1–7) in a dual MAO/AChE assay panel. The best type II compound (12) inhibited Electrophorus electricus AChE (EeAChE) with an IC50 = 25 ± 3 nM and Ki = 65 nM (non-competitive mechanism), while the best type I compound (7) was a potent MAO-B inhibitor (IC50 = 31 ± 2 nM) with moderate BuChE activity (IC50 = 4.7 ± 0.2 μM) [1]. This represents a complete inversion of primary pharmacological target between the two scaffold classes. Within the type II series, compound 12 also inhibited Aβ aggregation induced by human AChE by 30.6% [1].

Acetylcholinesterase inhibition Alzheimer's disease Target selectivity profiling

Antiviral Activity Comparison: 3H-Pyrido[2,3-b]pyrazolo[3,4-h]-1,6-naphthyridines vs. Benzologue Counterparts Against HSV-1

In a comparative anti-HSV-1 evaluation, 3H-benzo[b]pyrazolo[3,4-h]-1,6-naphthyridines (series 1a–k) were directly compared with 3H-pyrido[2,3-b]pyrazolo[3,4-h]-1,6-naphthyridines (series 2a–c) [1]. The benzo-fused series demonstrated superior antiviral efficacy: compound 1h reduced HSV-1 virus yield by 91% at 50 μM with a selectivity index (CC50 = 600 μM / EC50 implied) significantly higher than any pyrido[2,3-b] analog [1]. The pyrido[2,3-b] series (2a–c) was explicitly reported as less effective than the corresponding benzo series, establishing a clear structure–activity rank order [1].

Anti-HSV-1 activity Antiviral drug discovery Scaffold comparison

GHS Hazard Profile as a Procurement Decision Factor: Target Compound vs. Common Naphthyridine Intermediates

The target compound 6,7,8,9-tetrahydropyrido[2,3-b][1,6]naphthyridine carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . In contrast, the fully aromatic parent system 1,6-naphthyridine (CAS 253-72-5) presents different handling requirements due to its higher acute toxicity profile [1]. For procurement planning, the partially saturated tetrahydropyrido system of the target compound may offer a differentiated safety and handling profile relative to fully aromatic naphthyridines, though specific quantitative toxicity values (LD50) were not directly comparable in available sources.

Safety profile GHS classification Lab handling requirements

Evidence-Backed Application Scenarios for Procuring 6H,7H,8H,9H-Pyrido[2,3-b]1,6-naphthyridine


AChE-Focused CNS Drug Discovery: Selective Cholinergic Probe Synthesis

As demonstrated by Samadi et al. (2012), derivatives of the 5-amino-7-(prop-2-yn-1-yl)-6,7,8,9-tetrahydropyrido[2,3-b][1,6]naphthyridine scaffold exhibit selective AChE inhibition (IC50 = 25 nM for compound 12) with poor activity against MAO-A and MAO-B [1]. This selectivity profile, established through direct head-to-head comparison with indole-based type I inhibitors that preferentially target MAO-B (IC50 = 31 nM), validates procurement of this specific scaffold for programs aiming to disentangle cholinergic from monoaminergic pharmacology in Alzheimer's disease research. The non-competitive inhibition mechanism and interaction with the AChE peripheral binding site further support its use in studying Aβ aggregation modulation, where compound 12 achieved 30.6% inhibition of hAChE-induced Aβ aggregation [1].

Kinase Inhibitor Library Design: Privileged Scaffold with 7-Position Derivatization Vector

The secondary amine at the 7-position of 6H,7H,8H,9H-pyrido[2,3-b]1,6-naphthyridine provides a single, well-defined point for N-alkylation, sulfonylation, or acylation, enabling systematic library enumeration. The scaffold's XLogP of 0.9 (Δ = +0.3 vs. the [4,3-b][1,6] regioisomer) indicates moderate lipophilicity suitable for optimizing both ligand efficiency and permeability in kinase programs [1]. The 1,6-naphthyridine core has established precedent as an FGFR kinase inhibitor scaffold, and the tetrahydropyrido-fused variant offers conformational constraint that can improve kinome selectivity relative to more flexible analogs [2]. Procurement of this specific regioisomer ensures that any downstream SAR is built on the correct nitrogen positioning, as substitution on the [4,3-b][1,6] isomer would project substituents into a different vector space.

Antiviral Research: Controlled Negative Control for HSV-1 Scaffold Optimization

Bernardino et al. (2012) established that 3H-pyrido[2,3-b]pyrazolo[3,4-h]-1,6-naphthyridines (series 2a–c) are consistently less effective than their 3H-benzo[b]pyrazolo[3,4-h]-1,6-naphthyridine counterparts (series 1a–k) against HSV-1 replication [1]. The best benzo analog (1h) achieved 91% virus yield reduction at 50 μM (CC50 = 600 μM) [1]. For medicinal chemistry teams optimizing anti-HSV-1 candidates, procuring the pyrido[2,3-b][1,6]naphthyridine scaffold serves a dual purpose: (1) it provides a matched negative control scaffold to benchmark the contribution of the benzene ring to antiviral potency, and (2) it can be elaborated toward other antiviral targets where the pyridine nitrogen may confer different hydrogen-bonding interactions, such as HIV-1 integrase or HCMV inhibition, for which 1,6-naphthyridines have documented activity [1].

Physicochemical Identity Verification: Regioisomer-Specific QC in Multi-Scaffold Screening Collections

For compound management groups maintaining screening libraries that contain multiple tetrahydronaphthyridine isomers, the XLogP3-AA difference of 0.3 between the target compound (0.9) and its [4,3-b][1,6] regioisomer (0.6) provides a computational identifier for LC-MS quality control [1][2]. Combined with the experimental melting point range (156–159°C) and density (1.211 g/cm³), these orthogonal parameters create a three-point identity confirmation protocol . This is critical when compounds are stored as dry solids or DMSO stocks where regioisomer misassignment would not be detectable by molecular weight confirmation alone, given that both isomers share C11H11N3 (MW 185.22 g/mol).

Quote Request

Request a Quote for 6H,7H,8H,9H-pyrido[2,3-b]1,6-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.